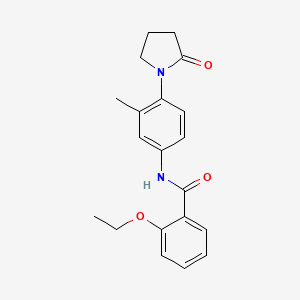

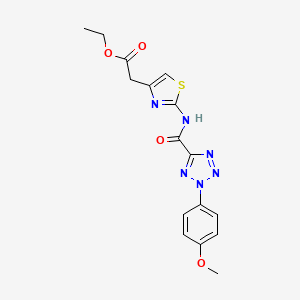

2-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was achieved through a five-step process with a final yield of 54.5% . Although the exact synthesis route for 2-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not provided, similar methodologies could potentially be applied.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, revealing its crystallization in a triclinic system . Density Functional Theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies, which are generally in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These methods help to estimate the reactivity of the molecule and predict its behavior in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as thermodynamic stability and antioxidant properties, can be characterized using various spectroscopic and computational techniques. For instance, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test . Additionally, polymorphs of benzamide compounds can exhibit different thermal behaviors, as observed in the characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis Applications

The study by Calvez, Chiaroni, and Langlois (1998) demonstrates the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showing applications in synthesizing complex molecular structures from simpler precursors, a principle that could extend to the synthesis of related benzamides for pharmacological studies (Calvez, Chiaroni, & Langlois, 1998).

High-Yield Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) detail a high-yield synthesis method for certain benzamides, which is critical for preparing radiopharmaceuticals for diagnostic imaging. This approach could be relevant for designing radiolabeled compounds of 2-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide for potential medical imaging applications (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Neuroleptic Activity Study

Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) on the synthesis and neuroleptic activity of benzamides highlights the therapeutic potential of benzamide derivatives in treating psychosis, suggesting a possible area of study for related compounds in exploring their psychoactive properties and applications in mental health treatments (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

QSAR Modeling for Dopamine D2 Receptor Binding

Samanta et al. (2005) performed QSAR modeling on dopamine D2 receptor antagonists, identifying structural requirements for receptor binding affinity. This research underscores the importance of molecular modifications on biological activity, which could guide the development of benzamide-based compounds for targeted therapeutic uses (Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, & Jha, 2005).

Anticancer Activity Exploration

A study by Ravinaik et al. (2021) on the design, synthesis, and anticancer evaluation of certain N-phenylbenzamides against various cancer cell lines shows the potential of benzamide derivatives in oncology, providing a template for exploring anticancer applications of related compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Eigenschaften

IUPAC Name |

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-18-8-5-4-7-16(18)20(24)21-15-10-11-17(14(2)13-15)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSHZWKVVRPLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

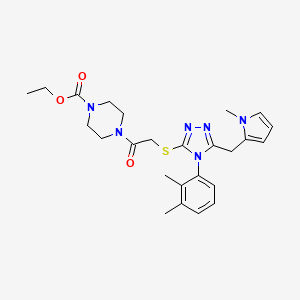

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

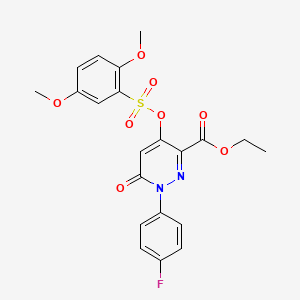

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

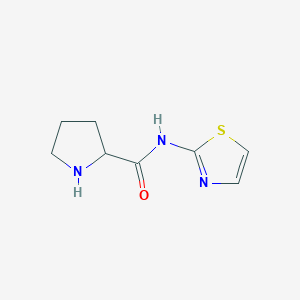

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)